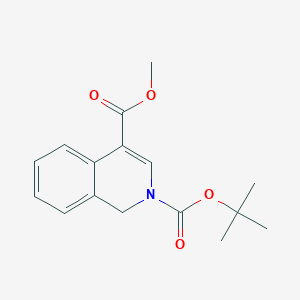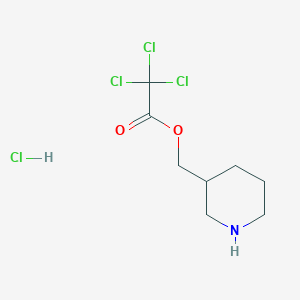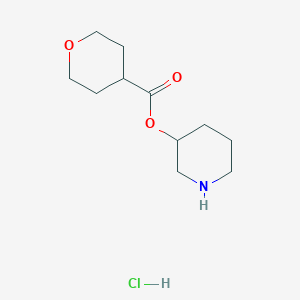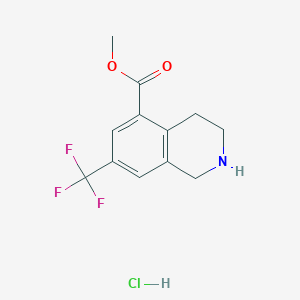![molecular formula C17H28ClNO B1397314 2-{2-[2-(叔丁基)苯氧基]乙基}哌啶盐酸盐 CAS No. 1220019-63-5](/img/structure/B1397314.png)
2-{2-[2-(叔丁基)苯氧基]乙基}哌啶盐酸盐
描述
“2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride”, also known as RTI-371, is a chemical compound used in various scientific experiments. It has a CAS Number of 1185302-26-4 and a molecular weight of 297.87 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H . This indicates the molecular structure of the compound.科学研究应用
合成和聚合
- 2-{2-[2-(叔丁基)苯氧基]乙基}哌啶盐酸盐和类似化合物用于合成新型苯氧基和苄氧基环取代叔丁基苯基氰基丙烯酸酯。然后这些丙烯酸酯在溶液中与苯乙烯共聚,由自由基引发,展示了该化学物质在聚合物科学中的作用 (Reddy 等人,2021)。
生物活性生物碱的合成
- 该化合物用于生物活性生物碱(例如塞德里林和锥因)的对映选择性合成。这证明了其在药物化学中作为多功能手性构件的作用 (Passarella 等人,2005)。
药物合成中的关键中间体
- 它是合成药物化合物(如癌治疗中的重要药物凡德他尼)的关键中间体。这突出了其在药物开发和制药中的重要性 (Wang 等人,2015)。
哌啶生物碱的合成
- 该化合物用于合成哌啶生物碱(例如杜美托林和表二氢哌啶)的对映异构体,展示了其在复杂有机分子生产中的用途 (Passarella 等人,2009)。
在聚合反应中的应用
- 它的衍生物用于共聚反应,有助于开发具有独特性能的新材料 (Kharas 等人,2016)。
安全和危害
生化分析
Biochemical Properties
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. This interaction can lead to the modulation of enzyme activity, either inhibiting or activating them, depending on the nature of the interaction . The compound’s ability to interact with these biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in cellular processes can have significant implications for cell function and behavior.
Molecular Mechanism
At the molecular level, 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate . Understanding these temporal effects is crucial for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . These factors influence the compound’s localization and accumulation, which are crucial for its biological activity.
Subcellular Localization
The subcellular localization of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-9-4-5-10-16(15)19-13-11-14-8-6-7-12-18-14;/h4-5,9-10,14,18H,6-8,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORSZSLXCEKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-63-5 | |
| Record name | Piperidine, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)
![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)





![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
